Cannabidiol-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

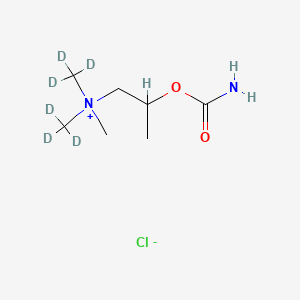

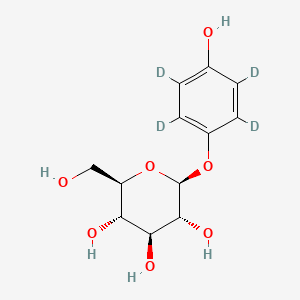

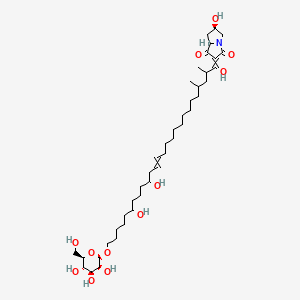

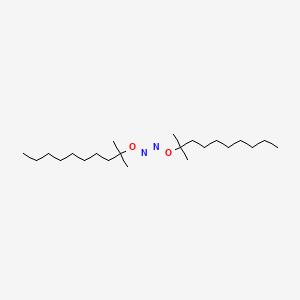

Cannabidiol-d3 (CRM) es una forma deuterada de cannabidiol, un fitocannabinoide no psicoactivo que se encuentra en la planta Cannabis sativa. Este compuesto se utiliza principalmente como material de referencia certificado en química analítica, particularmente para la cuantificación de cannabidiol en diversas muestras utilizando técnicas como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Cannabidiol-d3 implica la incorporación de átomos de deuterio en la molécula de cannabidiol. Esto se logra típicamente mediante la hidrogenación de cannabidiol en presencia de gas deuterio. Las condiciones de reacción a menudo incluyen un catalizador como paladio sobre carbono (Pd/C) y un solvente como el etanol. La reacción se lleva a cabo bajo temperatura y presión controladas para asegurar la incorporación selectiva de átomos de deuterio.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de gas deuterio de alta pureza y sistemas catalíticos avanzados para lograr altos rendimientos y pureza. El producto final se somete luego a rigurosas medidas de control de calidad para certificarlo como material de referencia.

Análisis De Reacciones Químicas

Tipos de reacciones: Cannabidiol-d3 experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar ácido cannabidiólico-d3.

Reducción: Se puede reducir para formar tetrahidrocannabinol-d3.

Sustitución: Los grupos hidroxilo en this compound pueden experimentar reacciones de sustitución para formar diversos derivados.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.

Reducción: Reactivos como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.

Productos principales:

Oxidación: Ácido cannabidiólico-d3.

Reducción: Tetrahidrocannabinol-d3.

Sustitución: Diversos derivados alquílicos o acílicos de this compound.

Aplicaciones Científicas De Investigación

Cannabidiol-d3 se utiliza ampliamente en la investigación científica en diversos campos:

Química: Como estándar interno en la cuantificación de cannabidiol en mezclas complejas utilizando GC-MS o LC-MS.

Biología: Para estudiar las vías metabólicas y la biotransformación de cannabidiol en sistemas biológicos.

Medicina: En estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción de cannabidiol.

Mecanismo De Acción

Cannabidiol-d3, al igual que el cannabidiol, interactúa con el sistema endocannabinoide en el cuerpo humano. Actúa principalmente sobre los receptores cannabinoides (CB1 y CB2) e influye en diversas vías de señalización. El etiquetado con deuterio no altera significativamente su mecanismo de acción, pero permite un seguimiento y una cuantificación más precisos en los estudios de investigación.

Compuestos similares:

Cannabidiol (CBD): La forma no etiquetada de this compound.

Tetrahidrocannabinol (THC): Otro fitocannabinoide principal con propiedades psicoactivas.

Ácido cannabidiólico (CBDA): El precursor ácido del cannabidiol.

Singularidad: this compound es único debido a su etiquetado con deuterio, lo que lo convierte en una herramienta invaluable en química analítica. Proporciona una cuantificación más precisa y confiable del cannabidiol en diversas muestras, lo que ayuda en los procesos de investigación y control de calidad.

Comparación Con Compuestos Similares

Cannabidiol (CBD): The non-labeled form of Cannabidiol-d3.

Tetrahydrocannabinol (THC): Another major phytocannabinoid with psychoactive properties.

Cannabidiolic Acid (CBDA): The acidic precursor of cannabidiol.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. It provides more accurate and reliable quantification of cannabidiol in various samples, aiding in research and quality control processes.

Propiedades

Fórmula molecular |

C21H30O2 |

|---|---|

Peso molecular |

317.5 g/mol |

Nombre IUPAC |

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-(5,5,5-trideuteriopentyl)benzene-1,3-diol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1/i1D3 |

Clave InChI |

QHMBSVQNZZTUGM-GBXVFRIQSA-N |

SMILES isomérico |

[2H]C([2H])([2H])CCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |

SMILES canónico |

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

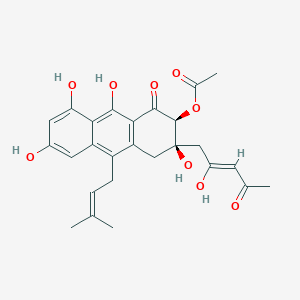

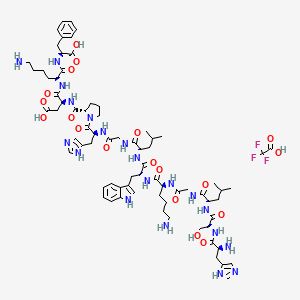

![(6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B10822086.png)